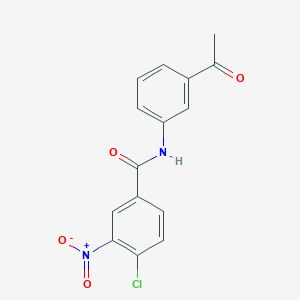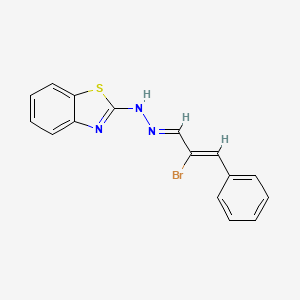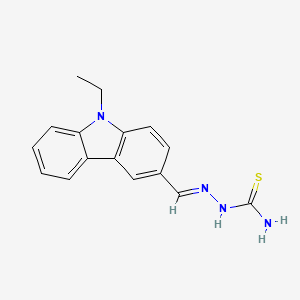![molecular formula C20H27N3O4 B5609264 4-[(1-isobutyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5609264.png)
4-[(1-isobutyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex piperazine derivatives, including compounds similar to the one , typically involves multi-step organic reactions, starting from basic piperazine structures and incorporating various functional groups through reactions such as N-alkylation, acylation, and carbonylation. Although specific literature on this compound is scarce, related synthesis pathways suggest the use of optically active starting materials and stereoselective synthesis techniques to achieve desired configurations and functional group incorporations (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
Structural analysis of compounds like "4-[(1-isobutyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone" typically involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods help elucidate the compound's molecular conformation, stereochemistry, and the orientation of its functional groups. For instance, X-ray crystallography and NMR spectroscopy have been extensively used to determine the detailed structure of similar piperazine-based compounds, highlighting the importance of specific substituents and their positions on the piperazine ring in determining the molecule's overall shape and properties (Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitution, electrophilic addition, and cycloaddition, among others. The specific chemical behavior of "this compound" would depend on its functional groups, such as the carbonyl, methoxy, and piperazinone groups, which could undergo reactions typical for these functionalities. Studies on similar molecules have demonstrated various pharmacological activities, which are often a direct result of their chemical reactivity and interactions with biological targets (Zhuang, Kung, Mu, & Kung, 1998).
Physical Properties Analysis
The physical properties of a compound like "this compound" include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are crucial for determining the compound's suitability for use in different applications, including pharmaceutical development and chemical research. While specific data on this compound may not be readily available, related studies provide insights into the physical behavior of structurally similar compounds, aiding in the prediction and optimization of synthesis and application conditions (Zhang, Wen, Tang, & Li, 2007).
Chemical Properties Analysis
The chemical properties of "this compound" are influenced by its molecular structure. This includes its reactivity, acidity or basicity, stereochemistry, and potential for forming intermolecular interactions. Understanding these properties is essential for exploring the compound's potential applications and interactions, especially in biological systems. Analysis of related compounds provides a foundation for predicting the behavior of this molecule in various chemical environments and its potential interactions with biological targets (Orjales et al., 1995).
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-14(2)11-22-12-15(10-18(22)24)20(26)21-8-9-23(19(25)13-21)16-6-4-5-7-17(16)27-3/h4-7,14-15H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBOEDTZDQVWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5609191.png)
![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]acetamide](/img/structure/B5609198.png)
![6-chloro-3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5609203.png)
![3-(3-hydroxyisoxazol-5-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5609211.png)
![6,6-dimethyl-2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5609212.png)
![6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5609237.png)


![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5609256.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-pyrazin-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609263.png)
![3-[(diallylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5609267.png)

